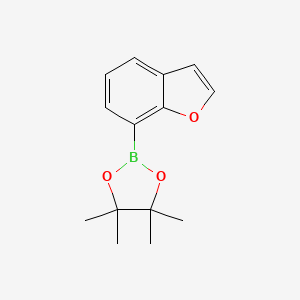

2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-7-5-6-10-8-9-16-12(10)11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZVVIZYTCIYNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672191 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192755-14-8 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS 1192755-14-8 chemical structure

An In-Depth Technical Guide to the Chemical Identity and Associated Research Landscape of CAS 1192755-14-8

Introduction

The Chemical Abstracts Service (CAS) number 1192755-14-8 is unequivocally assigned to the chemical entity 2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound, a pinacol ester of benzofuran-7-boronic acid, primarily serves as a building block in organic synthesis. However, initial database searches for this CAS number can be misleading, often cross-referencing biologically active molecules investigated in drug discovery, such as GSK2830371 and I-BET762. This guide aims to first provide a definitive technical overview of the compound correctly identified by CAS 1192755-14-8. Subsequently, it will address the likely source of confusion by introducing the pharmacological profiles of the unrelated but frequently co-referenced research compounds, thereby offering a comprehensive resource for researchers who may have arrived with a specific biological target in mind but an incorrect CAS identifier.

Part 1: Definitive Identification of CAS 1192755-14-8

The compound registered under CAS 1192755-14-8 is an organoboron compound belonging to the class of dioxaborolanes.

Chemical Structure and Nomenclature:

-

Systematic Name: 2-(1-Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1]

Physicochemical Properties:

| Property | Value | Source(s) |

| Purity | ≥97% (HPLC) | |

| Physical Form | Powder | |

| Color | Light yellow | |

| Solubility | Soluble in DMSO | |

| Storage Temperature | 2-8°C |

Applications in Synthesis:

This compound is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For instance, this specific reagent has been employed in the preparation of 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives, which are investigated for the treatment of hyper-proliferative disorders[2][8]. Its utility lies in the stable yet reactive nature of the boronic acid pinacol ester, which allows for the controlled introduction of the benzofuran-7-yl moiety into more complex molecular architectures.

Part 2: Addressing the Research Compound Nexus

A query for CAS 1192755-14-8 within drug discovery databases or literature may inadvertently lead to compounds like GSK2830371 and I-BET762. This is likely due to internal database structures, historical data aggregation, or algorithmic associations rather than a chemical identity link. For the benefit of researchers in drug development, we provide a concise overview of these distinct and biologically significant molecules.

GSK2830371: A Selective Wip1 Phosphatase Inhibitor

-

CAS Number: 1404456-53-6

-

Mechanism of Action: GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. It binds to a "flap" subdomain outside the catalytic site, leading to inhibition of the phosphatase activity.

-

Biological Effects: By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of key proteins in the DNA damage response (DDR) pathway. This leads to increased phosphorylation and activation of Wip1 substrates, including p53, Chk2, H2AX, and ATM.[9] This activation of tumor-suppressive pathways can attenuate the growth of cancer cells, particularly in lymphoid cell lines. Furthermore, GSK2830371 has been shown to potentiate the effects of MDM2 inhibitors in a p53-dependent manner.

-

Therapeutic Potential: The role of GSK2830371 in enhancing the p53 pathway makes it a compound of interest in oncology, particularly in cancers with wild-type TP53.[9] It has been shown to inhibit tumor xenograft growth in vivo and is orally bioavailable.

I-BET762 (GSK525762): A BET Bromodomain Inhibitor

-

Synonyms: GSK525762, Molibresib

-

Mechanism of Action: I-BET762 is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[10] These proteins are "epigenetic readers" that bind to acetylated lysine residues on histones, thereby regulating gene transcription.[11][12] I-BET762 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting their interaction with chromatin and modulating the expression of key oncogenes like c-Myc.[10][11]

-

Biological Effects: By displacing BET proteins from chromatin, I-BET762 can induce growth arrest and has anti-inflammatory effects.[11] It has shown efficacy in preclinical models of various cancers, including NUT midline carcinoma, hematological malignancies, and pancreatic cancer.[10][11]

-

Clinical Development: I-BET762 has been evaluated in Phase I/II clinical trials for the treatment of various cancers, including NUT midline carcinoma.[10][13][14]

Part 3: Experimental Protocols

For researchers investigating the effects of GSK2830371, a foundational experiment is the assessment of its impact on the phosphorylation of Wip1 substrates.

Protocol: Western Blot Analysis of p53 Phosphorylation

Objective: To determine the effect of GSK2830371 on the phosphorylation of p53 at Serine 15 in a cancer cell line (e.g., MCF7, which is PPM1D-amplified and p53 wild-type).

Materials:

-

MCF7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

GSK2830371 (dissolved in DMSO to create a stock solution)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p53 (Ser15), anti-total p53, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed MCF7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of GSK2830371 (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO vehicle control for a specified time (e.g., 2, 4, 8 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p53 (Ser15) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total p53 and a loading control like GAPDH.

-

Expected Outcome: Treatment with GSK2830371 is expected to show a concentration-dependent increase in the phosphorylation of p53 at Serine 15, while the levels of total p53 and the loading control should remain relatively constant.[15]

Conclusion

While CAS 1192755-14-8 correctly identifies the synthetic reagent this compound, the landscape of scientific data often connects it, through database idiosyncrasies, to highly investigated drug candidates like the Wip1 inhibitor GSK2830371 and the BET inhibitor I-BET762. This guide provides a clear and accurate technical profile for the designated CAS number, while also offering a scientifically grounded entry point into the pharmacology of the associated research compounds. This dual approach ensures that researchers, scientists, and drug development professionals can navigate the available information with clarity, whether their interest lies in synthetic chemistry or the exploration of novel therapeutic pathways.

References

- 1. benzofuran suppliers USA [americanchemicalsuppliers.com]

- 2. This compound , 97% , 1192755-14-8 - CookeChem [cookechem.com]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. Dioxaborolanes | Fisher Scientific [fishersci.com]

- 5. fishersci.fi [fishersci.fi]

- 6. chembk.com [chembk.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 8. 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfone group. Патент № US 0009856242 МПК A61K31/444 | Биржа патентов - Московский инновационный кластер [i.moscow]

- 9. selleckchem.com [selleckchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The making of I-BET762, a BET bromodomain inhibitor now in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Stability and Reactivity of Benzofuran-7-boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Benzofuran-7-boronic Acid Pinacol Ester in Modern Synthesis

Benzofuran scaffolds are integral components in a vast array of pharmaceuticals and biologically active natural products.[1][2] Their prevalence underscores the necessity for versatile and efficient synthetic methodologies to access functionalized benzofuran derivatives. Among the modern synthetic chemist's toolkit, boronic acids and their esters have emerged as indispensable reagents, particularly for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.[3][4] Benzofuran-7-boronic acid pinacol ester, specifically, offers a stable, reliable, and strategically valuable building block for the synthesis of complex molecules in drug discovery and materials science.[1][5]

The pinacol ester form provides a significant advantage over the corresponding free boronic acid by enhancing stability towards air and moisture, which facilitates easier handling, purification, and prolonged storage.[3][6] This guide provides a comprehensive exploration of the nuanced stability and reactivity profile of benzofuran-7-boronic acid pinacol ester, offering field-proven insights and detailed protocols to empower researchers in leveraging this versatile reagent to its full potential.

Part 1: Core Stability Profile

The utility of any chemical reagent is fundamentally tied to its stability under various conditions. While pinacol esters are generally more robust than their boronic acid counterparts, a thorough understanding of their limitations is crucial for successful and reproducible synthetic outcomes.

Hydrolytic Stability

One of the most common degradation pathways for boronic esters is hydrolysis back to the corresponding boronic acid and pinacol.[7] This process is often reversible and can be influenced by several factors.

-

pH: Hydrolysis is generally accelerated under both acidic and basic conditions.[8] Under basic conditions, the formation of a boronate anion facilitates the cleavage of the B-O bond.[9] Acidic conditions can also promote hydrolysis, with some studies noting the influence of even mild acids like formic acid in mobile phases during HPLC analysis.[10]

-

Solvent: The presence of water or other protic solvents can drive the equilibrium towards the hydrolyzed boronic acid.[7] For analytical purposes, sample preparation in aprotic solvents like acetonitrile is often recommended to minimize pre-injection hydrolysis.[10]

-

Steric Hindrance: The four methyl groups of the pinacol moiety provide steric protection to the boron center, which significantly contributes to its greater stability compared to other boronic esters.[9] This steric bulk hinders the approach of water molecules, slowing the rate of hydrolysis.[11]

It's a common misconception that esterification always guarantees greater stability than the free boronic acid; the reality is more nuanced and depends heavily on the specific reaction conditions.[8]

Thermal and Oxidative Stability

Benzofuran-7-boronic acid pinacol ester is generally stable under typical laboratory storage conditions, which include a cool, dry, and well-ventilated area away from heat and ignition sources.[12][13][14] However, like many organic compounds, prolonged exposure to high temperatures can lead to decomposition.

Oxidative degradation is another potential concern for boronic acids and their esters.[15] The boron-carbon bond can be susceptible to cleavage by reactive oxygen species.[16] While the pinacol ester offers some protection, strong oxidizing agents should be avoided during handling and in reaction mixtures unless part of a planned transformation.[12] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can further mitigate oxidative decomposition over long-term storage.

Stability During Chromatographic Purification

The purification of boronic esters via silica gel chromatography can sometimes be challenging.[9] The slightly acidic nature of silica gel can, in some cases, promote hydrolysis or protodeboronation, leading to streaking or degradation of the product on the column.[7] To circumvent this, several strategies can be employed:

-

Neutralization of silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

-

Using alternative stationary phases such as alumina.

-

Minimizing the time the compound spends on the column.

Storage and Handling Recommendations

To ensure the integrity of benzofuran-7-boronic acid pinacol ester, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[17] | Minimizes thermal degradation. |

| Atmosphere | Keep container tightly closed when not in use.[12] Consider storage under an inert atmosphere (N₂ or Ar) for long-term stability. | Protects from moisture and atmospheric oxygen, reducing hydrolysis and oxidation.[3] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[12] | Prevents chemical decomposition. |

Part 2: Reactivity and Synthetic Applications

The synthetic utility of benzofuran-7-boronic acid pinacol ester is primarily centered around its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[18] In this reaction, benzofuran-7-boronic acid pinacol ester serves as the organoboron nucleophile that couples with an organohalide or triflate electrophile in the presence of a palladium catalyst and a base.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the benzofuran-7-boronic acid pinacol ester (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester.

-

Reductive Elimination: The two organic fragments (Ar and Ar') couple, and the desired biaryl product is released, regenerating the Pd(0) catalyst.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters.

| Parameter | Common Choices | Rationale and Field-Proven Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands. | The choice of catalyst and ligand is crucial for balancing reactivity and stability. For electron-rich benzofurans, a less electron-donating ligand might be preferred to facilitate reductive elimination. For challenging couplings, more sophisticated Buchwald or Herrmann-type catalysts may be necessary. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK. | The base plays a critical role in the transmetalation step, likely by forming a more nucleophilic boronate species. The strength and nature of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for heteroaryl boronic esters. |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures. | The solvent must be capable of dissolving the reactants and be stable to the reaction conditions. The presence of water can sometimes be beneficial, accelerating the transmetalation step. |

| Temperature | Room temperature to reflux. | While many Suzuki couplings proceed at elevated temperatures (65-100 °C), milder conditions are desirable to preserve sensitive functional groups.[19] |

Protodeboronation: A Key Side Reaction

A significant side reaction that can diminish the yield of the desired cross-coupled product is protodeboronation (or protodeborylation), where the boronic ester is cleaved and replaced by a hydrogen atom.[9][20] This is particularly problematic with electron-rich or sterically hindered aryl boronic esters.

Caption: A simplified pathway for base-catalyzed protodeboronation.

This undesired reaction can occur via direct cleavage of the C-B bond or through a pre-hydrolysis pathway.[8] The rate of protodeboronation is influenced by factors such as the electronic nature of the aryl group, the reaction temperature, and the basicity of the medium.[9] For benzofuran systems, careful optimization of reaction conditions is necessary to favor the desired cross-coupling over protodeboronation.

Part 3: Experimental Protocols and Data

To provide a practical context for the discussed principles, this section outlines a standard experimental protocol for a Suzuki-Miyaura coupling reaction using benzofuran-7-boronic acid pinacol ester.

Representative Suzuki-Miyaura Coupling Protocol

Objective: To couple benzofuran-7-boronic acid pinacol ester with a representative aryl bromide.

Materials:

-

Benzofuran-7-boronic acid pinacol ester

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzofuran-7-boronic acid pinacol ester (1.2 eq.), the aryl bromide (1.0 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (e.g., PPh₃, 0.04 eq.).

-

Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion

Benzofuran-7-boronic acid pinacol ester is a robust and highly valuable reagent for the synthesis of complex molecules. Its enhanced stability compared to the free boronic acid simplifies handling and storage, while its reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient formation of C-C bonds. A deep understanding of its stability profile, particularly concerning hydrolysis and protodeboronation, is paramount for its successful application. By carefully controlling reaction parameters such as the choice of catalyst, base, and solvent, researchers can minimize side reactions and maximize the yield of the desired products. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to confidently and effectively utilize benzofuran-7-boronic acid pinacol ester in their synthetic endeavors.

References

- 1. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]

Benzofuran Boronic Esters: A Synthetic Chemist's Guide to Synthesis, Reactivity, and Application

Foreword: The Ascendancy of the Benzofuran Boronic Ester

In the landscape of modern synthetic chemistry, few scaffolds offer the versatility and pharmacological relevance of the benzofuran nucleus.[1][2] These bicyclic systems are cornerstones in numerous natural products and approved pharmaceuticals, exhibiting a vast spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[2][3][4] The key to unlocking the full potential of this scaffold lies in the ability to functionalize it precisely and efficiently. This is where the benzofuran boronic ester emerges as a hero reagent.

Boronic acids and their ester derivatives are celebrated for their stability, low toxicity, and remarkable utility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6][7] By converting a benzofuran into its boronic ester, we transform a relatively inert heterocycle into a powerful building block, poised for strategic coupling with a diverse array of partners. This guide provides an in-depth exploration of the literature surrounding benzofuran boronic esters, moving beyond a simple recitation of reactions to explain the underlying principles and practical considerations that govern their synthesis and application. We will delve into the causal relationships behind methodological choices, present validated protocols, and illuminate the pathways that have made these reagents indispensable tools for researchers in drug discovery and materials science.

Part 1: Strategic Synthesis of Benzofuran Boronic Esters

The creation of a benzofuran boronic ester can be approached from two primary strategic directions: (1) the direct borylation of a pre-formed benzofuran scaffold, or (2) the construction of the benzofuran ring onto a precursor that is subsequently borylated. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Direct C-H Borylation of Benzofurans

The most elegant and atom-economical approach is the direct conversion of a C-H bond on the benzofuran ring to a C-B bond. This avoids the need for pre-functionalized substrates like halides. Iridium-catalyzed C-H borylation has become the gold standard for this transformation.

Mechanism and Rationale: The catalytic cycle, typically involving an [Ir(cod)OMe]₂ precatalyst and a bipyridine-type ligand, proceeds via oxidative addition of the Ir(I) species to a B-H or B-B bond of the borylating agent (e.g., H-Bpin or B₂pin₂). The resulting iridium-boryl complex then undergoes a concerted metalation-deprotonation step with the benzofuran C-H bond, which is often the rate-determining and regioselectivity-determining step. Reductive elimination releases the benzofuran boronic ester and regenerates the active catalyst. The regioselectivity is primarily governed by sterics, with borylation favoring the least hindered position, which is typically the C2 position of the benzofuran ring.[8][9]

Caption: Catalytic cycle for Ir-catalyzed C-H borylation.

A key advantage of this method is its applicability to benzofurans that may be difficult to halogenate selectively. It provides a direct entry point to the valuable 2-borylated benzofurans.

Multi-step Synthesis via Benzofuran Construction and Borylation

This strategy offers greater control over substitution patterns, particularly for positions other than C2 or when complex functionality is required. A common and robust sequence involves an initial Sonogashira coupling followed by a copper-catalyzed cyclization and subsequent borylation.[1][10]

Causality in Experimental Design: This sequence is powerful because each step is high-yielding and tolerant of a wide range of functional groups.

-

Sonogashira Coupling: A palladium/copper co-catalyzed reaction couples an ortho-halophenol with a terminal alkyne.[11][12][13] This reliably forms the C-C bond necessary for the subsequent cyclization.

-

Heteroannulation: The resulting ortho-alkynylphenol is then cyclized. Copper(I) iodide is a particularly effective catalyst for this 5-exo-dig cyclization, promoting the intramolecular attack of the phenolic oxygen onto the alkyne.[1]

-

Borylation: The newly formed benzofuran can then be borylated using the C-H activation methodology described above.

This multi-step approach allows for the synthesis of highly substituted benzofurans from simple, commercially available phenols and alkynes, providing a modular route to complex structures.[1]

Caption: Multi-step workflow to complex benzofuran boronic esters.

| Synthesis Method | Key Reagents | Position Selectivity | Advantages | Disadvantages |

| Direct C-H Borylation | [Ir(cod)OMe]₂, B₂pin₂ | C2 (sterically driven) | Atom economical, one-step | Limited to steric control, may require expensive Ir catalyst |

| Miyaura Borylation | Halo-benzofuran, B₂pin₂, Pd catalyst | Position of halide | Reliable, well-established | Requires pre-functionalized benzofuran |

| Cyclization-Borylation | o-Halophenol, Alkyne, Cu/Pd, then Ir/B₂pin₂ | Versatile | Modular, builds complexity | Multi-step, requires multiple catalysts |

Part 2: Properties and Key Reactions of Benzofuran Boronic Esters

The utility of benzofuran boronic esters stems from their unique combination of stability and reactivity. While boronic acids can be prone to dehydration to form cyclic boroxine anhydrides or undergo protodeboronation, the corresponding pinacol esters are significantly more robust.[14][15]

Expert Insight: The use of pinacol esters over free boronic acids is a critical choice for ensuring reproducibility and simplifying purification. The bulky pinacol group sterically protects the boron atom, enhancing stability towards air and moisture and preventing undesirable side reactions. This makes them ideal for use in complex synthesis and for library generation where shelf-stability is paramount.

The Suzuki-Miyaura Cross-Coupling Reaction

The flagship application for benzofuran boronic esters is the Suzuki-Miyaura cross-coupling, which forges a C-C bond between the benzofuran and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.[7][16][17] This reaction is the cornerstone for synthesizing 2-arylbenzofurans, a privileged scaffold in medicinal chemistry.[4][18]

The Self-Validating Catalytic Cycle: The reaction mechanism is a well-understood and reliable system.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

-

Transmetalation: A base (e.g., Na₂CO₃, K₃PO₄) activates the boronic ester, forming a more nucleophilic "ate" complex. This complex transfers the benzofuranyl group to the palladium center, displacing the halide. This is typically the rate-determining step.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final 2-arylbenzofuran product and regenerating the Pd(0) catalyst.

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

The reaction's broad functional group tolerance and mild conditions make it a powerful tool for late-stage functionalization in the synthesis of complex drug candidates.[16]

The Petasis (Borono-Mannich) Reaction

Beyond Suzuki coupling, benzofuran boronic acids can participate in multicomponent reactions. The Petasis reaction couples a boronic acid, an amine, and a carbonyl (often an α-keto acid or glyoxylic acid) to form α-amino acids.[19] Utilizing 2-benzofurylboronic acid provides a direct and efficient route to novel α-(2-benzofuranyl)-glycine derivatives, which are valuable building blocks for peptide and medicinal chemistry. This highlights the potential of benzofuran boronic esters beyond traditional cross-coupling.[19]

Part 3: Field-Proven Experimental Protocols

The following protocols are adapted from validated literature procedures and represent robust methods for the synthesis and application of benzofuran boronic esters.

Protocol 1: Synthesis of 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester

This two-step protocol, adapted from the work of Klapars and co-workers, demonstrates the cyclization-borylation strategy.[1][10]

Step A: Synthesis of Benzo[b]furan-6-carbonitrile

-

Setup: To a solution of 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile (1.14 g, 5.3 mmol) in a 1:1 mixture of absolute ethanol and triethylamine (20 mL), add cuprous iodide (51 mg, 0.26 mmol, 5 mol%).

-

Reaction: Heat the resulting solution in an oil bath at 75 °C for 6.5 hours. The solution will darken.

-

Workup (Initial): Cool the reaction to room temperature and concentrate under reduced pressure to yield a brown syrup. Scientist's Note: At this stage, NMR analysis will show a mixture of the desired silylated and desilylated benzofuran.

-

Desilylation: Dissolve the crude material in chloroform (70 mL) and add 1.0 M aqueous sodium hydroxide (50 mL). Stir the biphasic mixture vigorously at room temperature for 18 hours.

-

Workup (Final): Separate the layers. Adjust the pH of the aqueous phase to ~7 with dropwise addition of concentrated HCl. Extract the aqueous layer with chloroform (3 x 50 mL). Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford pure benzo[b]furan-6-carbonitrile.

Step B: Iridium-Catalyzed Borylation

-

Setup: In a nitrogen-filled glovebox, charge an oven-dried vial with benzo[b]furan-6-carbonitrile (from Step A), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv.), [Ir(OMe)(cod)]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%).

-

Solvent: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of ~0.5 M.

-

Reaction: Seal the vial and heat at 80 °C for 16 hours.

-

Workup: Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the target 6-cyanobenzo[b]furan-2-boronic acid pinacol ester (10).[1][10]

Protocol 2: Suzuki-Miyaura Coupling to Synthesize a 2-Arylbenzofuran

This general protocol is effective for coupling benzofuran-2-boronic acid pinacol ester with various aryl bromides.[16][19]

-

Setup: In a reaction tube, combine the benzofuran-2-boronic acid pinacol ester (1.2 equiv.), the desired aryl bromide (1.0 equiv.), PdCl₂(dppf)·CH₂Cl₂ (5 mol%), and anhydrous sodium carbonate (Na₂CO₃) (4.0 equiv.).

-

Solvent: Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Seal the tube and heat the reaction mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 2-arylbenzofuran.

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Reference |

| Suzuki Coupling | (3-(Ethoxycarbonyl)benzofuran-2-yl)boronic Acid | 4-Iodotoluene | PdCl₂(dppf) | 82 | [19] |

| Suzuki Coupling | (3-(Ethoxycarbonyl)benzofuran-2-yl)boronic Acid | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) | 79 | [19] |

| Suzuki Coupling | (3-(Ethoxycarbonyl)benzofuran-2-yl)boronic Acid | 3-Bromopyridine | PdCl₂(dppf) | 68 | [19] |

Conclusion and Future Outlook

Benzofuran boronic esters have solidified their position as indispensable reagents in organic synthesis. The development of efficient synthetic routes, particularly direct C-H borylation, has made these building blocks more accessible than ever. Their primary application in Suzuki-Miyaura cross-coupling provides a robust and reliable platform for the construction of 2-arylbenzofuran libraries, accelerating research in medicinal chemistry. As catalysis continues to evolve, we can anticipate the development of even more selective and efficient borylation methods, including enantioselective techniques, and the expansion of their application into other novel transformations beyond C-C bond formation. The stability, versatility, and proven utility of benzofuran boronic esters ensure they will remain a vital tool for scientists pushing the boundaries of molecular design and drug development.

References

- 1. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benzofuran synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Commercial Availability and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran motif is a privileged heterocyclic scaffold frequently encountered in a vast array of natural products and clinically approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This has led to a surge in interest in the development of synthetic methodologies that allow for the facile and efficient derivatization of the benzofuran core. Among the various synthetic handles, boronic acids and their corresponding pinacol esters have emerged as indispensable tools in modern organic synthesis, primarily due to their stability, ease of handling, and remarkable versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4]

This technical guide provides a comprehensive overview of the commercial availability and synthetic applications of a key building block: 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1192755-14-8).[5] This reagent provides a strategic entry point for the introduction of the benzofuran-7-yl moiety into complex molecules, a substitution pattern that is of significant interest in medicinal chemistry. We will delve into its commercial landscape, provide a detailed, field-proven protocol for its synthesis, and showcase its application in the construction of biologically relevant molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1192755-14-8 | [5] |

| Molecular Formula | C₁₄H₁₇BO₃ | [5] |

| Molecular Weight | 244.09 g/mol | [5] |

| Appearance | White to off-white solid | Supplier Data |

| Purity | Typically ≥97% | [5] |

| Boiling Point | 340.0±15.0 °C (Predicted) | |

| Density | 1.10±0.1 g/cm³ (Predicted) | |

| Storage | Inert atmosphere, Store in freezer, under -20°C |

Commercial Availability

This compound is readily available from a variety of commercial suppliers, catering to both research and development as well as bulk manufacturing needs. The typical purity offered is around 97%. Below is a comparative table of some of the key suppliers.

| Supplier | Product Number (Example) | Purity | Available Quantities |

| BLD Pharm | BDG1192755-14-8 | ≥97% | mg, g, kg |

| CookeChem | CC1192755-14-8 | 97% | g, kg |

| Fluorochem | F567747 (related) | ≥98% | mg, g |

| Angene | AG000IHQ | 97% | mg, g |

| Molbase | MB1192755-14-8 | ≥95-98% | g, kg |

| BoronPharm | BP24667 | ≥98% | g, kg |

Note: This is not an exhaustive list, and availability and product codes may vary. It is recommended to contact the suppliers directly for the most up-to-date information.

Synthesis of this compound

The synthesis of the title compound is not a trivial one-step process but can be achieved through a logical and well-established two-step sequence starting from commercially available precursors. The key steps are the synthesis of 7-bromobenzofuran followed by a palladium-catalyzed Miyaura borylation.

Diagram of the Synthetic Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound , 97% , 1192755-14-8 - CookeChem [cookechem.com]

- 5. 2-(BENZOFURAN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE CAS#: 402503-13-3 [m.chemicalbook.com]

molecular weight of Benzofuran-7-boronic acid pinacol ester

An In-Depth Technical Guide to Benzofuran-7-boronic acid pinacol ester: Properties, Synthesis, and Applications

Introduction

Benzofuran-7-boronic acid pinacol ester is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. The benzofuran moiety is a privileged scaffold found in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities.[1] The strategic placement of a boronic acid pinacol ester at the 7-position transforms the benzofuran core into a versatile building block, primarily for palladium-catalyzed cross-coupling reactions.

Boronic acids and their ester derivatives are indispensable tools in modern organic synthesis due to their stability, low toxicity, and broad functional group tolerance.[2][3] The pinacol ester, in particular, offers enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store while still retaining the requisite reactivity for key transformations like the Suzuki-Miyaura coupling.[4][5] This guide provides a comprehensive overview of Benzofuran-7-boronic acid pinacol ester, detailing its physicochemical properties, synthesis strategies, and a deep dive into its application in the Suzuki-Miyaura reaction, with a focus on the underlying principles that govern experimental design.

Part 1: Physicochemical Properties and Characterization

Benzofuran-7-boronic acid pinacol ester is typically a solid at room temperature.[6] Its structure features a planar benzofuran ring system linked to a five-membered dioxaborolane ring. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) sterically protects the boron atom, which contributes to the compound's stability and prevents premature decomposition pathways such as protodeboronation.[4]

Table 1: Physicochemical Properties of Benzofuran-7-boronic acid pinacol ester

| Property | Value |

| Molecular Weight | ~244.1 g/mol [7][8][9] |

| Molecular Formula | C₁₄H₁₇BO₃[6][7][10] |

| CAS Number | 1192755-14-8[7][8][10] |

| Appearance | Solid[6] |

| Purity | Typically ≥97% |

| Synonyms | 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan[6], 2-(1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[8] |

Part 2: Synthesis Strategies

The synthesis of aryl boronic esters like Benzofuran-7-boronic acid pinacol ester is most commonly achieved through palladium-catalyzed borylation of an aryl halide or triflate. This method, known as the Miyaura borylation, is valued for its high functional group tolerance and operational simplicity.[5]

Workflow: Miyaura Borylation

Caption: General workflow for Miyaura borylation synthesis.

Experimental Protocol: Miyaura Borylation

This protocol describes a representative synthesis of Benzofuran-7-boronic acid pinacol ester from 7-bromobenzofuran.

Step 1: Reagent Preparation

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 7-bromobenzofuran (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), (0.03 eq).

Causality: The inert atmosphere is critical to prevent the degradation of the catalyst and other reagents. Bis(pinacolato)diboron is used in slight excess to ensure complete consumption of the starting halide. Potassium acetate acts as the base; unlike stronger bases, it is mild enough to avoid a competing Suzuki coupling between the newly formed product and the starting halide.[5] The dppf ligand provides the necessary stability and electronic properties to the palladium center to facilitate the catalytic cycle efficiently.

Step 2: Reaction Execution

-

Add a dry, degassed solvent such as 1,4-dioxane or DMSO.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The choice of solvent is determined by the solubility of the reagents and the required reaction temperature.

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine to remove residual base and other aqueous-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure Benzofuran-7-boronic acid pinacol ester.

Causality: The aqueous workup is a standard procedure to separate the organic product from inorganic byproducts. Purification via chromatography is necessary to remove unreacted starting materials and any side products, ensuring the high purity required for subsequent applications.

Part 3: Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of Benzofuran-7-boronic acid pinacol ester is its use as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly in the synthesis of biaryls and other conjugated systems prevalent in pharmaceutical agents.[11][12]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling Benzofuran-7-boronic acid pinacol ester with an aryl bromide.

Step 1: Reagent Preparation

-

In a reaction vessel, combine Benzofuran-7-boronic acid pinacol ester (1.2 eq), the aryl bromide (1.0 eq), and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq).

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

Causality: The boronic ester is often used in a slight excess to drive the reaction to completion. The choice of catalyst is critical; Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ. The base is essential for the transmetalation step.[11] It activates the boronic ester by forming a more nucleophilic boronate complex, which facilitates the transfer of the benzofuran group from boron to the palladium center.

Step 2: Reaction Execution

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O in a 4:1 ratio).

-

Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction to reflux (typically 80-110 °C) for 4-16 hours, monitoring by TLC or LC-MS.

Causality: The biphasic solvent system is common for Suzuki couplings, as the base is often soluble in the aqueous phase while the organic substrates and catalyst are in the organic phase. Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step 3: Workup and Purification

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting crude solid or oil by flash column chromatography or recrystallization to obtain the desired biaryl product.

Causality: The extractive workup separates the desired organic product from the inorganic salts and water-soluble components. Final purification is almost always necessary to achieve the high level of purity required for pharmaceutical applications.

Part 4: Handling, Storage, and Safety

-

Storage: Benzofuran-7-boronic acid pinacol ester should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration or freezing (at temperatures like -20 °C) is recommended to minimize degradation.[8]

-

Handling: Handle the compound in a well-ventilated area, preferably a fume hood. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Safety: Avoid inhalation of dust and contact with skin and eyes. While boronic acids generally have low toxicity, standard chemical safety precautions should always be observed.

Conclusion

Benzofuran-7-boronic acid pinacol ester stands out as a highly valuable and versatile building block for synthetic organic chemistry. Its inherent stability, conferred by the pinacol protecting group, combined with the proven reactivity of the boronate moiety, makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions. The ability to use this reagent to construct complex biaryl systems, which are central motifs in many drug candidates, solidifies its importance for researchers and scientists in the field of drug development. A thorough understanding of the principles governing its synthesis and application enables chemists to leverage its full potential in the creation of novel and impactful molecules.

References

- 1. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Benzofuran-7-boronic acid pinacol ester | CymitQuimica [cymitquimica.com]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. Cina Benzofuran-7-boronic Pinacol Ester N. CAS: 1192755-14-8 Produttori - Campione gratuito - Alfa Chemical [m.it.alfachemsp.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Cina Benzofuran-7-boronat Asam Pinacol Ester CAS NO: 1192755-14-8 Pabrikan - Sampel Gratis - Alfa Chemical [id.alfachemar.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of Benzofuran Derivatives from Boronic Esters

Foreword: The Benzofuran Scaffold and the Rise of Boronic Esters

The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a focal point of intensive research in drug development.[3][4] The inherent value of this scaffold has driven the continuous evolution of synthetic methodologies aimed at its efficient and versatile construction.

Among the myriad of synthetic tools available, boronic acids and their corresponding esters have emerged as exceptionally powerful reagents. Their stability, low toxicity, and remarkable functional group tolerance have positioned them at the forefront of modern cross-coupling chemistry. This guide provides an in-depth exploration of contemporary strategies for the synthesis of benzofuran derivatives, with a specific focus on the pivotal role of boronic esters. We will dissect the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the rationale behind catalyst and condition selection, empowering researchers to navigate this exciting area of synthetic chemistry with confidence and ingenuity.

Palladium-Catalyzed Annulation: The Workhorse of Benzofuran Synthesis

Palladium catalysis remains the most robust and widely employed strategy for constructing the benzofuran ring system using boronic esters. These methods typically involve the coupling of a phenol derivative with a partner that provides the remaining two carbons of the furan ring, followed by an intramolecular cyclization.

Strategy A: Sequential Suzuki-Miyaura Coupling and Cyclization

A cornerstone approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling to forge a key C-C bond, followed by a separate cyclization step. A powerful application of this is the functionalization of a pre-formed benzofuran boronic acid. For instance, (3-(ethoxycarbonyl)benzofuran-2-yl)boronic acid can be coupled with various aryl halides to generate a library of 2-arylbenzofuran derivatives.[5][6]

Mechanistic Causality: The Suzuki-Miyaura Catalytic Cycle

The success of this reaction hinges on a well-understood catalytic cycle. The choice of a phosphine ligand (e.g., dppf) is critical; it stabilizes the palladium center, facilitates reductive elimination, and prevents catalyst decomposition. The base (e.g., Na₂CO₃) is not merely a proton scavenger but is essential for the transmetalation step, activating the boronic ester to form a more nucleophilic borate species.

Figure 1: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

Experimental Protocol: Synthesis of Ethyl 2-(4-Methoxyphenyl)benzofuran-3-carboxylate [5]

This protocol provides a self-validating system for synthesizing 2-arylbenzofurans. The use of a Schlenk line ensures an inert atmosphere, critical for preventing the oxidation of the Pd(0) catalyst.

-

Preparation: To a sealed tube equipped with a magnetic stir bar, add (3-(ethoxycarbonyl)benzofuran-2-yl)boronic acid (1.0 equiv), 4-iodoanisole (1.1 equiv), PdCl₂(dppf)·DCM (0.05 equiv), and sodium carbonate (4.0 equiv).

-

Inerting: Evacuate the tube under vacuum and backfill with dry nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.

-

Reaction: Add anhydrous 1,4-dioxane and water (e.g., 4:1 ratio) via syringe. Seal the tube and heat the reaction mixture to 70 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic phase sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the desired 2-arylbenzofuran.

Strategy B: One-Pot Domino Reactions

Domino reactions, where multiple bond-forming events occur sequentially in a single pot, represent a significant advance in synthetic efficiency. Palladium catalysis is particularly well-suited for these transformations. A notable example is the reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles, which proceeds via C-C bond formation followed by an intramolecular cyclization/aromatization cascade to yield benzoyl-substituted benzofurans.[7] Another powerful one-pot method is the palladium-catalyzed enolate arylation of ketones with o-bromophenols.[8][9]

Workflow: One-Pot Synthesis of 2-Arylbenzofurans

This workflow minimizes purification steps and improves overall yield by telescoping the reaction sequence. The choice of catalyst and ligand is crucial for ensuring both the initial coupling and the subsequent cyclization proceed efficiently.

Figure 2: General workflow for a one-pot domino synthesis of benzofurans.

Data Summary: Palladium-Catalyzed Benzofuran Syntheses

| Method | Key Reactants | Catalyst / Ligand | Base | Solvent | Yield Range | Reference |

| Sequential Suzuki | Benzofuran-2-boronic acid + Aryl halide | PdCl₂(dppf)·DCM | Na₂CO₃ | Dioxane/H₂O | 45-92% | [5] |

| Domino Reaction | Aryl boronic acid + 2-(2-formylphenoxy)acetonitrile | Pd(OAc)₂ / bpy | - | Toluene | 58-94% | [7] |

| Enolate Arylation | o-Bromophenol + Ketone | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | Moderate-Excellent | [8][9] |

Rhodium-Catalyzed Strategies: An Emerging Alternative

While palladium dominates the field, rhodium catalysis offers unique reactivity and can be advantageous for specific substrates or transformations.[10] Relay catalysis, combining a rhodium(I) complex with a Brønsted acid, has been effectively used in the tandem arylation-cyclization of propargyl alcohols with ortho-hydroxylated arylboronic acids to generate benzofuran skeletons.[11][12][13]

Mechanistic Insight: Relay Rhodium/Acid Catalysis

This process is believed to initiate with a β-carborhodation of the propargyl alcohol with the arylboronic acid, followed by a Brønsted acid-mediated intramolecular cyclization to furnish the benzofuran core.[12] Microwave activation has been shown to dramatically improve yields and reduce reaction times in some rhodium-catalyzed systems, particularly with sensitive functional groups like free amines, where palladium catalysis may fail.[10]

Figure 3: Simplified mechanism for relay Rh(I)/Acid catalysis.

Experimental Protocol: Rhodium-Catalyzed Synthesis of 1,3-Diarylisobenzofurans [10]

-

Preparation: In a microwave vial, combine the o-aroylbenzaldehyde (1.0 equiv), arylboronic acid (1.5 equiv), and [Rh(cod)Cl]₂ (0.025 equiv).

-

Solvent: Add a 10:1 mixture of toluene and water.

-

Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 15 minutes.

-

Workup: After cooling, extract the reaction mixture with dichloromethane.

-

Purification: Wash the combined organic layers with water, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography on silica gel.

Copper-Catalyzed and Copper-Mediated Functionalization

Copper catalysis provides a more economical alternative to palladium and rhodium for certain transformations. While direct copper-catalyzed coupling of boronic esters for benzofuran synthesis is less common, copper plays a crucial role in related and subsequent reactions. A key application is the synthesis of benzofuran-2-boronic acid pinacol ester, a versatile building block for further diversification via Suzuki coupling.[14][15] This is typically achieved through a Sonogashira coupling of an o-iodophenol with an alkyne (often using a Pd/Cu co-catalyst system), followed by cyclization and subsequent C-H borylation at the C2 position.[13][14][16]

Experimental Protocol: Synthesis of 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester [15]

This protocol details the conversion of a pre-formed benzofuran into a valuable boronic ester intermediate.

-

Preparation: To a solution of benzo[b]furan-6-carbonitrile (1.0 equiv) in anhydrous THF, add bis(pinacolato)diboron (1.5 equiv) and potassium tert-butoxide (0.1 equiv).

-

Catalyst Addition: Add [Ir(cod)OMe]₂ (0.03 equiv) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.06 equiv).

-

Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere for 16 hours.

-

Workup: Cool the reaction to room temperature, concentrate under vacuum, and partition the residue between ethyl acetate and water.

-

Purification: Separate the organic layer, dry over sodium sulfate, and concentrate. Purify the crude product via silica gel chromatography to afford the desired boronic ester.

Advanced Domino Strategies

Innovative domino reactions provide rapid access to complex benzofuran structures. One such strategy involves an initial Suzuki coupling to build a key intermediate, which then undergoes a "ring-cleavage-deprotection-cyclization" cascade triggered by a Lewis acid like boron tribromide.[17] This powerful sequence allows for the construction of highly functionalized benzofurans from readily available starting materials.

Conclusion and Outlook

The synthesis of benzofuran derivatives has been profoundly impacted by the development of transition-metal-catalyzed reactions involving boronic esters. Palladium-catalyzed methods, particularly Suzuki-Miyaura couplings and one-pot domino strategies, offer a reliable and versatile platform for accessing a wide array of substituted benzofurans. Rhodium and copper catalysis provide complementary approaches, expanding the synthetic toolbox and enabling reactions that may be challenging with palladium.

The future of this field will likely focus on the development of even more efficient and sustainable protocols. Key areas of innovation will include the use of earth-abundant metal catalysts (e.g., iron, nickel), direct C-H functionalization to bypass the need for pre-halogenated starting materials, and the design of novel domino reactions that construct molecular complexity with exceptional atom economy. As our understanding of catalytic mechanisms deepens, so too will our ability to design and execute elegant syntheses of these vital heterocyclic compounds for applications in medicine and materials science.

References

- 1. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 2. scienceopen.com [scienceopen.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]

- 10. Regiospecific synthesis of functionalised 1,3-diarylisobenzofurans via palladium- and rhodium-catalysed reaction of boronic acids with o-acylbenzaldehydes under thermal or microwave activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of benzofurans with remote bromide functionality by domino "ring-cleavage-deprotection-cyclization" reactions of 2-alkylidenetetrahydrofurans with boron tribromide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Suzuki Coupling with 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Discovery

Introduction: The Strategic Value of the Benzofuran Moiety

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[1][2] Its development was a significant leap, earning Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi the 2010 Nobel Prize in Chemistry.[1] This guide focuses on a specific, high-value building block: 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

The benzofuran core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3] The ability to precisely install this moiety onto various molecular frameworks via Suzuki coupling is therefore of paramount importance in drug discovery and materials science. This document provides an in-depth look at the mechanistic principles, practical protocols, and expert insights necessary for successfully employing this versatile reagent.

Core Principles: Understanding the "Why" of the Suzuki Coupling

A successful reaction is not merely about following steps; it's about understanding the intricate dance of molecules in the flask. The Suzuki coupling is a palladium-catalyzed cycle consisting of three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4]

-

Oxidative Addition : The cycle begins with a catalytically active Pd(0) species inserting itself into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide). This is often the rate-determining step and transforms the catalyst to a Pd(II) state.[2]

-

Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic ester by a base.[1][5] The base reacts with the boronic ester to form a more nucleophilic "ate" complex, which then readily transfers its benzofuran group to the Pd(II) center, displacing the halide.[6]

-

Reductive Elimination : In the final step, the two organic partners (the benzofuran and the aryl group from the halide) are joined together, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to begin anew.[1][4]

Each component—catalyst, ligand, base, and solvent—plays a critical role in ensuring the efficiency of this cycle.

The Catalytic Cycle Explained

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for different substrates.

Materials & Reagents

| Reagent | Molar Equiv. | Purpose |

| Aryl Bromide (Ar-Br) | 1.0 | Electrophile |

| This compound | 1.2 | Nucleophile (slight excess ensures completion) |

| Pd(PPh₃)₄ [Tetrakis(triphenylphosphine)palladium(0)] | 0.03 (3%) | Catalyst |

| Potassium Carbonate (K₂CO₃) | 2.5 | Base |

| 1,4-Dioxane | - | Organic Solvent |

| Water | - | Co-solvent, aids in base dissolution |

Step-by-Step Methodology

-

Vessel Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.5 equiv).

-

Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]

-

Solvent Addition : Add degassed 1,4-Dioxane and water in a 4:1 ratio (e.g., 4 mL Dioxane, 1 mL Water per 1 mmol of aryl halide). The solvent mixture should be thoroughly sparged with an inert gas prior to addition.

-

Catalyst Addition : Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.03 equiv). Purge the flask with inert gas for another 5 minutes. For challenging couplings, more advanced catalysts like those based on Buchwald ligands (e.g., SPhos, XPhos) may offer superior results.[8][9]

-

Reaction : Place the sealed vessel in a preheated oil bath at 90-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[4]

Troubleshooting Common Issues

Even a robust reaction like the Suzuki coupling can present challenges. Here are solutions to common problems.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality boronic ester.3. Insufficiently strong or soluble base. | 1. Ensure a thoroughly inert atmosphere; use fresh catalyst.[7]2. Use high-purity boronic ester; boronic acids/esters can degrade over time.[10][11]3. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. For sterically hindered substrates, stronger bases can accelerate the reaction.[12] |

| Protodeboronation | The C-B bond is cleaved and replaced by a C-H bond, consuming the starting material. This is common with heteroaryl boronates.[13] | Use milder bases (e.g., K₂CO₃ instead of Cs₂CO₃), lower the reaction temperature, or shorten the reaction time. Anhydrous conditions can sometimes suppress this side reaction.[7] |

| Homocoupling | Two molecules of the boronic ester couple together. Often caused by the presence of oxygen.[13] | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.[7] |

| Difficult Purification | Byproducts from side reactions are structurally similar to the product. | Optimize the reaction to minimize side products. If homocoupling is an issue, reducing the excess of the boronic ester (e.g., to 1.05-1.1 equiv) may help. |

Conclusion

The Suzuki coupling with this compound is a powerful method for synthesizing complex molecules. By understanding the underlying mechanism and paying careful attention to experimental parameters—particularly the quality of reagents and the maintenance of an inert atmosphere—researchers can reliably and efficiently incorporate the valuable benzofuran scaffold into their target structures. This guide serves as a foundational resource to enable success in this critical synthetic transformation.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Yoneda Labs [yonedalabs.com]

The Strategic Utility of 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Medicinal Chemistry

Introduction: The Benzofuran Scaffold and the Rise of a Key Synthetic Tool

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique structural and electronic properties make it a cornerstone in the design of novel therapeutic agents across multiple disease areas, including oncology, infectious diseases, and metabolic disorders.[3][4] Compounds incorporating the benzofuran scaffold have demonstrated a wide spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6][7]

The precise functionalization of the benzofuran ring is critical for modulating the biological activity and pharmacokinetic properties of the resulting molecules. In this context, 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a versatile and indispensable building block for medicinal chemists. This pinacol boronate ester provides a stable, efficient, and highly regioselective handle for introducing the benzofuran-7-yl moiety into complex molecular architectures, primarily through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.[8][9]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of innovative glucokinase activators for the potential treatment of type 2 diabetes. We will delve into the causality behind experimental choices in synthetic protocols and provide a self-validating, step-by-step methodology for its use in drug discovery workflows.

Core Application: A Gateway to Novel Glucokinase Activators